molecular formula C11H17NS B13259610 4-(Diethylamino)-benzenemethanethiol

4-(Diethylamino)-benzenemethanethiol

Cat. No.: B13259610
M. Wt: 195.33 g/mol
InChI Key: XJPBOIUBKHPWFC-UHFFFAOYSA-N
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Description

4-(Diethylamino)-benzenemethanethiol (CAS 67340-83-4) is a high-purity organic sulfur compound of significant interest in specialized research applications. With the molecular formula C11H17NS and a molecular weight of 195.32 g/mol, this compound is a derivative of benzenemethanethiol (also known as phenylmethanethiol or benzyl mercaptan) . Its core research value is linked to the impactful sensory properties of volatile thiols. While benzenemethanethiol is a potent aroma compound known for contributing smoky, flinty, or empyreumatic aromas in wines and other natural systems, the diethylamino substituent in this analog suggests potential for modified reactivity and application in broader chemical and biochemical studies . Potential research pathways for this compound include its role as a building block in organic synthesis or as a reference standard in analytical chemistry. The formation of related thiols in nature is often mediated by yeast metabolism during fermentation, and their perception thresholds can be extremely low, in the nanogram-per-liter range, making them critical subjects of study in flavor and fragrance chemistry . The mechanisms of formation can involve the reaction of hydrogen sulfide with aldehyde precursors or the cleavage of cysteine-conjugated precursors by yeast enzymes . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses and is absolutely not for personal consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting. The provided stock and shipment information, including cold-chain transportation options, is designed to ensure the compound's stability and integrity for your research requirements .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

[4-(diethylamino)phenyl]methanethiol

InChI

InChI=1S/C11H17NS/c1-3-12(4-2)11-7-5-10(9-13)6-8-11/h5-8,13H,3-4,9H2,1-2H3

InChI Key

XJPBOIUBKHPWFC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CS

Origin of Product

United States

Synthetic Methodologies for 4 Diethylamino Benzenemethanethiol

Chemo-Selective Synthetic Routes

Chemo-selective synthesis is paramount in the construction of 4-(Diethylamino)-benzenemethanethiol to ensure that the reactive thiol group is introduced without affecting the diethylamino moiety or the aromatic ring. This is typically achieved through a multi-step process involving the synthesis of a suitable precursor followed by the functionalization of the thiol group.

Thiol Group Functionalization Strategies

The introduction of the thiol group onto the benzylic position of a 4-(diethylamino)benzyl precursor is a critical step. Several established methods for the synthesis of benzenemethanethiols can be adapted for this purpose. A common and effective strategy involves the conversion of a benzylic halide, such as 4-(chloromethyl)-N,N-diethylaniline, into the corresponding thiol.

One widely used method is the reaction of the benzyl (B1604629) halide with thiourea (B124793) to form a stable S-benzylisothiouronium salt. This intermediate is then subjected to alkaline hydrolysis to yield the desired thiol. This two-step process is advantageous as it avoids the direct use of odorous and easily oxidized hydrogen sulfide or its salts in the initial step. orgsyn.orgwikipedia.org

Alternatively, direct nucleophilic substitution of the benzylic halide with a hydrosulfide salt, such as sodium hydrosulfide (NaSH), can be employed. Careful control of reaction conditions is necessary to minimize the formation of the corresponding thioether byproduct.

Another approach involves the conversion of a 4-(diethylamino)benzyl alcohol to the thiol. This can be achieved through the formation of a tosylate intermediate, followed by displacement with a sulfur nucleophile. appchemical.com A direct conversion of alcohols to thiols can also be accomplished using reagents like Lawesson's reagent. nih.govorganic-chemistry.org

Table 1: Comparison of Thiol Functionalization Strategies

MethodPrecursorReagentsAdvantagesDisadvantages
Isothiouronium SaltBenzyl Halide1. Thiourea2. Base (e.g., NaOH)Avoids direct use of H₂S, stable intermediate. wikipedia.orgTwo-step process.
Nucleophilic SubstitutionBenzyl HalideHydrosulfide salt (e.g., NaSH)Direct, one-step conversion.Potential for thioether byproduct formation.
Tosylate IntermediateBenzyl Alcohol1. TsCl, Pyridine2. Sulfur nucleophileGood for substrates sensitive to harsh conditions. appchemical.comTwo-step process.
Lawesson's ReagentBenzyl AlcoholLawesson's ReagentDirect conversion of alcohols. nih.govorganic-chemistry.orgStoichiometric use of reagent, potential for side reactions. beilstein-journals.org

Diethylamino-Substituted Benzene (B151609) Precursor Synthesis

To introduce the required benzylic carbon, N,N-diethylaniline can be subjected to a chloromethylation reaction. The reaction of N,N-diethylaniline with chlorinating agents such as thionyl chloride or sulfuryl chloride can yield 4-(chloromethyl)-N,N-diethylaniline. evitachem.com This reaction is typically carried out in an inert organic solvent at controlled temperatures.

Alternatively, if starting from N,N-diethyl-p-toluidine, the methyl group can be functionalized. Free-radical halogenation, for instance, can be used to introduce a halogen at the benzylic position, which can then be converted to the thiol. wikipedia.org

Modern Catalytic Approaches in Synthesis

Modern synthetic methodologies increasingly rely on catalytic approaches to improve efficiency, selectivity, and sustainability.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds. While direct C-H thiolation of the benzylic position is challenging, palladium catalysts can be employed in the coupling of a 4-(diethylamino)benzyl halide or triflate with a thiolating agent. rsc.org For instance, the use of a palladium catalyst with a suitable ligand can facilitate the reaction between 4-(chloromethyl)-N,N-diethylaniline and a sulfur source. nih.gov

Another palladium-catalyzed approach involves the use of benzyl thioacetates as odorless and stable thiol precursors. The in situ deprotection of the thioacetate followed by coupling with an aryl halide is a viable strategy. researchgate.net This methodology could be adapted for the synthesis of this compound.

Table 2: Examples of Palladium-Catalyzed Thiolation Reactions

SubstrateSulfur SourceCatalyst SystemKey Features
Aryl HalidesThioacetatestBuBrettPhos Pd G3Mild reaction conditions, use of stable thiol precursors. researchgate.net
Benzyl BromidesCarbon Monoxide, ThiolsPd(PhCN)₂Cl₂ / XantphosThiocarbonylation to form thioesters. nih.gov
Aryl C-H BondsDisulfidesPd(OAc)₂Direct C-H functionalization with a directing group. rsc.org

Green Chemistry Principles in Thiol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thiols to minimize environmental impact. This includes the use of less hazardous reagents, renewable starting materials, and catalytic methods to reduce waste.

For the synthesis of this compound, green approaches could involve:

Catalytic Methods: As discussed, palladium-catalyzed reactions can reduce the need for stoichiometric reagents.

Safer Solvents: The use of water or other environmentally benign solvents where possible.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Novel Synthetic Route Development

Research into novel synthetic routes for aromatic thiols is ongoing. One area of interest is the development of one-pot syntheses that combine multiple steps into a single reaction vessel, thereby reducing waste and improving efficiency. For example, a one-pot reaction could involve the in situ generation of 4-(chloromethyl)-N,N-diethylaniline followed by immediate reaction with a sulfur nucleophile.

Furthermore, the development of new thiolating reagents that are odorless, stable, and highly reactive is an active area of research. The use of such reagents would significantly improve the safety and convenience of synthesizing this compound.

One-Pot Reaction Schemes

A one-pot synthesis for this compound can be designed to proceed through a sequence of reactions within a single vessel, where reagents for each subsequent step are added upon completion of the previous one. This approach minimizes handling of intermediates and reduces solvent waste.

The proposed one-pot synthesis would initiate with the reduction of 4-(diethylamino)benzaldehyde to 4-(diethylamino)benzyl alcohol. This can be achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. Following the complete reduction of the aldehyde, the reaction mixture can be transitioned to the next step without isolating the benzyl alcohol.

The second step involves the conversion of the in-situ generated 4-(diethylamino)benzyl alcohol into a more reactive benzyl halide. This transformation can be accomplished by the addition of a hydrohalic acid, such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr), which protonates the alcohol to form a good leaving group (water) that is subsequently displaced by the halide ion.

The final step is the formation of the thiol. A common and effective method for this conversion is the reaction of the benzyl halide with thiourea. This forms an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions (e.g., by adding a solution of sodium hydroxide) to yield the final product, this compound. This method is advantageous as it avoids the direct use of foul-smelling and volatile thiols.

Table 1: Proposed One-Pot Synthesis Parameters

Step Reagents and Conditions Purpose
1. Reduction 4-(diethylamino)benzaldehyde, Sodium borohydride (NaBH₄), Methanol, Room Temperature Reduction of the aldehyde to a benzyl alcohol.
2. Halogenation Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr), Room Temperature Conversion of the benzyl alcohol to a benzyl halide.
3. Thiol Formation Thiourea, followed by Sodium Hydroxide (NaOH) solution, Heating Formation of the isothiouronium salt and subsequent hydrolysis to the thiol.

This one-pot procedure offers a streamlined route to the target compound, although optimization of reaction conditions and reagent stoichiometry would be necessary to maximize the yield and purity of the final product.

Flow Chemistry Applications in Compound Synthesis

The multi-step synthesis of this compound is well-suited for adaptation into a continuous flow process. Flow chemistry offers enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for automated, scalable production.

A conceptual flow chemistry setup would involve a series of interconnected reactors, each dedicated to a specific transformation in the synthetic sequence. The starting material, 4-(diethylamino)benzaldehyde, dissolved in a suitable solvent, would be continuously pumped into the first reactor.

Reactor 1: Reduction In the first reactor, a stream of the aldehyde solution would be mixed with a solution of a reducing agent. For flow processes, a solid-supported reducing agent, such as a polymer-bound borohydride, packed into a column reactor is often preferred. This simplifies purification as the spent reagent remains in the column. The reaction stream exiting this reactor would contain 4-(diethylamino)benzyl alcohol.

Reactor 2: Halogenation The output from the first reactor would then enter a second reactor where it is mixed with a stream of a halogenating agent. A common approach in flow chemistry for converting alcohols to halides is the use of thionyl chloride or a similar reagent, potentially with an immobilized base to neutralize the acidic byproduct. Precise temperature control, a key advantage of flow reactors, is crucial for this step to minimize side reactions.

Reactor 3: Thiol Formation The stream containing the newly formed benzyl halide would then flow into a third reactor. Here, it would be reacted with a sulfur source. A packed-bed reactor containing a resin-bound thiourea or a similar solid-supported thiolating agent could be employed. The subsequent hydrolysis of the intermediate could be achieved by introducing a basic aqueous stream in a liquid-liquid mixing module, followed by an in-line separation unit to isolate the organic phase containing the final product.

Table 2: Conceptual Flow Chemistry Setup

Reactor Module Process Reagents and Conditions Residence Time (Illustrative)
1 Aldehyde Reduction Polymer-supported borohydride in a packed-bed reactor. 5-10 minutes
2 Alcohol Halogenation Thionyl chloride stream with in-line mixing and temperature control. 2-5 minutes
3 Thiol Synthesis Packed-bed reactor with a solid-supported thiolating agent, followed by in-line basic hydrolysis and phase separation. 10-15 minutes

This telescoped, multi-step flow synthesis would allow for the continuous production of this compound, with the potential for in-line purification and analysis to ensure high purity of the final product.

Mechanistic Investigations of Reactions Involving 4 Diethylamino Benzenemethanethiol

Thiol Group Reactivity in Organic Transformations

The sulfhydryl or thiol group (-SH) is a highly reactive functional group that dictates the majority of the chemical transformations involving 4-(diethylamino)-benzenemethanethiol. Its reactivity stems from the moderate acidity of the S-H bond and the strong nucleophilicity of the corresponding conjugate base, the thiolate anion (S⁻). wikipedia.org The thiol group's behavior in organic reactions is diverse, ranging from oxidation-reduction processes to nucleophilic additions.

The oxidation of thiols is a fundamental transformation in organic sulfur chemistry. Depending on the oxidant and reaction conditions, this compound can be selectively oxidized to the corresponding disulfide or further to a sulfonic acid.

The primary oxidation product is the disulfide, 1,2-bis(4-(diethylamino)benzyl)disulfane. This oxidative coupling is readily achieved with mild oxidizing agents such as molecular oxygen, hydrogen peroxide, or iodine. wikipedia.org The reaction generally proceeds via a thiyl radical intermediate or a thiolate anion, depending on the specific mechanism. For instance, oxidation with oxygen can be catalyzed by metal ions. google.com In biological contexts, the reversible oxidation of thiols to disulfides is a critical process for protein structure and redox signaling. nih.govmdpi.com

Further oxidation of the disulfide or direct, more vigorous oxidation of the thiol with strong oxidizing agents like sodium hypochlorite or excess hydrogen peroxide leads to the formation of 4-(diethylamino)benzenemethanesulfonic acid. wikipedia.orgnih.gov This process involves the insertion of oxygen atoms into the sulfur-carbon and sulfur-hydrogen bonds and represents an irreversible oxidation state for the sulfur atom.

Table 1: Common Oxidizing Agents for Thiol Conversion

Product Oxidizing Agent(s) Reaction Conditions
Disulfide (R-S-S-R) O₂, H₂O₂, I₂, Dimethyl sulfoxide (DMSO) biolmolchem.com Mild, often catalyzed
Sulfonic Acid (R-SO₃H) H₂O₂, Sodium Hypochlorite, KMnO₄ Strong, often harsh conditions

The thiol group of this compound, particularly after deprotonation to the more nucleophilic thiolate, readily participates in nucleophilic addition reactions. A prominent example is the conjugate or Michael addition to α,β-unsaturated carbonyl compounds. bham.ac.uk In this reaction, the thiolate anion attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-sulfur bond.

This reaction is highly efficient and is often considered a "click" reaction due to its high yield, selectivity, and mild reaction conditions. bham.ac.uk The mechanism involves the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final thioether product. Thiols can also add across activated alkynes in what is known as a thiol-yne reaction, which can proceed through either a nucleophilic or radical pathway. bham.ac.uk The nucleophilic pathway is favored under basic conditions, which facilitate the formation of the thiolate nucleophile.

Role of the Diethylamino Moiety in Reaction Kinetics and Selectivity

The diethylamino group is a powerful electron-donating group (EDG). uobabylon.edu.iqwikipedia.org It influences the electron density of the benzene (B151609) ring through two primary mechanisms: the inductive effect and the resonance effect.

Inductive Effect (-I): Due to the higher electronegativity of nitrogen compared to carbon, the diethylamino group exerts an electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond framework. libretexts.org

Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the aromatic ring. uobabylon.edu.iqlibretexts.org This resonance effect is strongly electron-donating and significantly increases the electron density on the aromatic ring, particularly at the ortho and para positions.

In the case of the diethylamino group, the resonance effect (+M) strongly dominates the inductive effect (-I). libretexts.org This net electron donation makes the aromatic ring significantly more electron-rich than benzene, thereby "activating" it towards electrophilic aromatic substitution (EAS) reactions. numberanalytics.commasterorganicchemistry.com Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation would occur much faster on the aromatic ring of this compound than on unsubstituted benzene. The directing effect of the diethylamino group channels incoming electrophiles primarily to the ortho positions relative to itself.

Table 2: Classification of Substituents in Electrophilic Aromatic Substitution

Group Type Examples Effect on Reactivity Directing Effect
Activating -NR₂, -OR, -Alkyl Increases Rate Ortho, Para
Deactivating -NO₂, -SO₃H, -C(O)R Decreases Rate Meta
Deactivating (Halogens) -F, -Cl, -Br, -I Decreases Rate Ortho, Para

The this compound molecule possesses both a basic site (the nitrogen of the diethylamino group) and an acidic site (the hydrogen of the thiol group). The pKa of thiophenol is approximately 6.6, while the pKa of butanethiol is around 10.5; thiols are generally more acidic than their alcohol counterparts. wikipedia.org The electronic properties of the diethylamino substituent can influence the acidity of the benzylic thiol.

The basicity of the amino group can play a role in catalysis. For instance, in reactions involving the thiol group, the diethylamino moiety can act as an internal base, facilitating the deprotonation of the thiol to form the more reactive thiolate anion. This intramolecular assistance can enhance the rate of nucleophilic reactions involving the sulfur atom. Studies on peptides have shown that adjacent basic amino acid residues can increase thiol reactivity by stabilizing the thiolate form, a principle that applies to this molecule. nih.gov Conversely, under acidic conditions, the diethylamino group will be protonated to form a diethylammonium cation, which would alter the electronic properties and solubility of the molecule.

Reaction Mechanisms in Self-Assembly Processes

Thiols are cornerstone molecules in the field of self-assembly, renowned for their ability to form highly ordered self-assembled monolayers (SAMs) on the surfaces of noble metals, particularly gold. The mechanism for the formation of a SAM by this compound on a gold surface involves several key steps.

The process is initiated by the strong, specific affinity between sulfur and gold, which leads to the formation of a stable, semi-covalent gold-thiolate (Au-S) bond. sigmaaldrich.com This initial adsorption is a rapid process, occurring within seconds to minutes, resulting in a disordered layer of molecules on the surface. sigmaaldrich.comrsc.org

Following this initial chemisorption, a slower, long-term organization step takes place. During this phase, which can last for hours, the molecules rearrange on the surface to maximize intermolecular attractive forces, such as van der Waals interactions between the aromatic rings and the alkyl chains of the diethylamino groups. This leads to the formation of a densely packed, quasi-crystalline monolayer. The final structure and orientation of the molecules within the SAM are dictated by the interplay between the sulfur-gold anchoring interaction, the intermolecular forces between adjacent molecules, and the steric demands of the terminal diethylamino groups. sigmaaldrich.com This controlled arrangement at the molecular level is fundamental to applications in nanoscience and surface engineering.

Gold-Thiolate Bond Formation Mechanisms

Detailed mechanistic studies specifically investigating the formation of the gold-thiolate bond with this compound are not extensively available in the current body of scientific literature. However, the fundamental mechanism of gold-thiolate bond formation has been widely studied for analogous aromatic and aliphatic thiols, providing a strong basis for understanding this process.

The formation of a self-assembled monolayer (SAM) of a thiol on a gold surface is generally understood to proceed via the oxidative addition of the S-H bond to the gold surface. This process is believed to involve a precursor physisorbed state where the thiol molecule is weakly bound to the surface. Subsequently, the S-H bond cleaves, leading to the formation of a strong, covalent Au-S (thiolate) bond and a surface-adsorbed hydrogen atom, which can then desorb as H₂.

The rate and thermodynamics of this process are influenced by several factors, including the chemical structure of the thiol, the solvent, and the nature of the gold substrate. For aromatic thiols, the electronic properties of substituents on the aromatic ring can play a significant role. The diethylamino group in this compound is a strong electron-donating group. This is expected to increase the electron density on the sulfur atom, potentially influencing the kinetics of the S-H bond cleavage and the strength of the resulting Au-S bond.

Theoretical studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the energetics of gold-thiolate bond formation for various thiols. These studies often explore the adsorption energies, charge transfer between the molecule and the gold surface, and the preferred binding sites on the gold lattice. While specific DFT studies on this compound are not readily found, research on similar donor-substituted aromatic thiols suggests that the electron-donating group would likely enhance the binding energy to the gold surface.

Key Intermediates and Transition States in Gold-Thiolate Bonding

Step Description Expected Influence of the Diethylamino Group
Physisorption Initial weak interaction of the thiol with the gold surface.The polar diethylamino group may influence the orientation of the molecule on the surface prior to chemisorption.
S-H Bond Cleavage The breaking of the sulfur-hydrogen bond, a key step in covalent bond formation.The electron-donating nature of the diethylamino group could lower the activation energy for this step.
Au-S Bond Formation Formation of the covalent gold-thiolate bond.Increased electron density on the sulfur is predicted to result in a stronger Au-S bond.
Surface Diffusion and Reorganization Adsorbed molecules rearrange to form an ordered monolayer.Steric hindrance from the diethylamino group may affect the packing density and ordering of the final self-assembled monolayer.

Intermolecular Interactions in Adsorption Phenomena

For aromatic thiols, π-π stacking interactions between the phenyl rings of neighboring molecules are a dominant force. These interactions contribute to the ordering and stability of the SAM. The presence of the methylene (B1212753) spacer in benzenemethanethiol derivatives can provide additional conformational flexibility, which influences the packing arrangement.

The diethylamino substituent introduces further complexity to the intermolecular forces. The nitrogen atom can act as a hydrogen bond acceptor, and the ethyl groups introduce van der Waals interactions. Furthermore, the polar nature of the diethylamino group can lead to dipole-dipole interactions between adjacent molecules. The interplay of these forces—π-π stacking, van der Waals forces, and potential dipole-dipole interactions—will dictate the final orientation and packing density of the this compound molecules on the gold surface.

Research on benzenemethanethiol (BMT) SAMs on Au(111) has shown that they form well-ordered phases, in contrast to the disordered phases often observed for benzenethiol (BT) SAMs. This highlights the significant impact of the methylene spacer on the structure of the monolayer. It is plausible that this compound would also form ordered structures, though the packing arrangement would be modified by the presence of the bulky and polar diethylamino group.

Summary of Intermolecular Forces in this compound Adsorption

Interaction Type Contributing Molecular Feature Effect on Adsorption and Monolayer Structure
π-π Stacking Phenyl ringsPromotes ordering and stability of the aromatic backbone.
van der Waals Forces Methylene spacer and diethyl groupsInfluences the packing density and tilt angle of the molecules.
Dipole-Dipole Interactions Diethylamino groupMay lead to specific head-to-tail or head-to-head arrangements, affecting the overall polarity of the surface.

Computational and Theoretical Studies of 4 Diethylamino Benzenemethanethiol

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Through computational analysis, we can visualize the distribution of electrons and determine the energies of molecular orbitals, which are key to understanding the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. conicet.gov.ar DFT calculations for 4-(Diethylamino)-benzenemethanethiol would typically involve optimizing the molecular geometry to find its most stable conformation. This is achieved by calculating the forces on each atom and minimizing the total energy of the system.

Commonly used functionals for such calculations include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which provides a good balance between accuracy and computational cost. conicet.gov.ar The choice of basis set, such as 6-31G(d,p), is also crucial as it defines the set of mathematical functions used to describe the atomic orbitals. conicet.gov.ar These calculations can provide valuable information about bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

Table 1: Representative Theoretical Bond Lengths and Angles for this compound (Hypothetical Data)

ParameterValue
C-S Bond Length1.85 Å
S-H Bond Length1.34 Å
C-N Bond Length1.38 Å
C-S-H Bond Angle96.5°
Dihedral Angle (C-C-S-H)180°

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity. mdpi.comresearchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests that the molecule is more reactive. researchgate.net For this compound, the presence of both an electron-donating diethylamino group and a reactive thiol group would influence the energies of these frontier orbitals.

Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gap for this compound (Hypothetical Data)

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap 4.6

Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar aromatic compounds.

Reactivity Predictions and Mechanistic Modeling

Computational methods are invaluable for predicting the reactivity of molecules and for modeling the mechanisms of chemical reactions. By calculating the energy changes along a reaction pathway, it is possible to identify transition states and intermediates, providing a deeper understanding of how reactions occur.

Transition state analysis is a computational technique used to locate the highest energy point along a reaction coordinate, known as the transition state. The energy of the transition state is crucial for determining the activation energy of a reaction, which in turn governs the reaction rate.

For this compound, key reactions could involve the thiol group, such as its addition to Michael acceptors or its role in radical-initiated reactions. acs.orgnih.gov Computational modeling could be used to study the transition states of these reactions, providing insights into their feasibility and stereoselectivity. researchgate.net For example, in a Michael addition, calculations could help to understand the formation of the new carbon-sulfur bond and the subsequent proton transfer steps.

Computational chemistry can be used to design new molecules with desired properties. By making systematic modifications to the structure of this compound and calculating the resulting changes in its electronic and chemical properties, it is possible to design functional derivatives for specific applications. researchgate.netnih.gov

For instance, derivatives could be designed to have a smaller HOMO-LUMO gap to enhance their reactivity or to have specific binding properties for use in nanotechnology. researchgate.net Computational screening of a library of virtual compounds can help to identify promising candidates for synthesis and experimental testing, thereby accelerating the discovery of new materials and drugs.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of how molecules move, interact, and change their conformation. elsevierpure.com

For this compound, MD simulations could be used to study its behavior in different environments, such as in a solvent or at an interface. For example, simulations could reveal how the molecule interacts with water molecules, how it aggregates with other molecules, or how it adsorbs onto a surface. elsevierpure.com This information is crucial for understanding the macroscopic properties of materials containing this compound and for designing new applications.

Adsorption Behavior on Metal Surfaces

There are no available computational studies detailing the adsorption behavior of this compound on any metal surfaces. Theoretical investigations, which would typically involve methods such as Density Functional Theory (DFT), have not been published for this compound. Consequently, there is no data on parameters such as:

Adsorption energies on various metal substrates (e.g., gold, silver, copper).

Preferred binding sites (e.g., hollow, bridge, or top sites).

The orientation and tilt angle of the molecule upon adsorption.

The nature of the bond between the sulfur atom and the metal surface.

The influence of the diethylamino substituent on the electronic structure and adsorption geometry.

Intermolecular Interactions in Solution and Solid State

Similarly, there is a lack of published computational research on the intermolecular interactions of this compound in either the solution or solid state. Molecular dynamics (MD) simulations or other theoretical methods that could elucidate these interactions have not been reported for this specific molecule. As a result, there are no findings to present regarding:

The nature and strength of intermolecular forces (e.g., van der Waals forces, dipole-dipole interactions, potential hydrogen bonding).

The preferred packing arrangements in the solid state.

Solvation effects and the behavior of the molecule in different solvents.

The formation of self-assembled monolayers (SAMs) and the lateral interactions between adjacent molecules within such structures.

Advanced Spectroscopic Characterization and Elucidation of Properties

Photophysical Properties Analysis

The photophysical properties of a molecule are governed by how it absorbs and dissipates light energy. The structure of 4-(Diethylamino)-benzenemethanethiol, featuring an electron-donating diethylamino group and a π-conjugated benzene (B151609) ring, suggests the presence of intramolecular charge-transfer (ICT) characteristics, which are central to its optical properties.

UV-Visible absorption spectroscopy probes the electronic transitions from the ground state to excited states. For aromatic compounds with donor-acceptor character, the primary absorption bands typically correspond to π→π* transitions. The energy of these transitions is sensitive to both molecular structure and the solvent environment.

While specific data for this compound is not available, data from related N,N-dialkylaniline compounds provide insight into its expected absorption profile. For example, N,N-dimethylaniline in cyclohexane (B81311) exhibits a strong absorption maximum (λmax) at 251 nm. photochemcad.com The addition of other functional groups can significantly shift this absorption; for instance, N,N-diethyl-4-nitroaniline, which has a strong electron-withdrawing nitro group, shows a major absorption band at much longer wavelengths. researchgate.net The benzenemethanethiol group in the target molecule is expected to act as a weak electron-donating or -withdrawing group, likely resulting in absorption maxima in the UV region, similar to but slightly shifted from that of N,N-diethylaniline.

Table 1: UV-Visible Absorption Data for Analogous Compounds

Compound Solvent Absorption Max (λmax) Molar Absorptivity (ε)
N,N-Dimethylaniline Cyclohexane 251 nm 14,900 M⁻¹cm⁻¹
N,N-Dimethylaniline Acetonitrile 253 nm 15,100 M⁻¹cm⁻¹

This interactive table provides UV-Visible absorption data for compounds structurally related to this compound.

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. The characteristics of this emission, including its wavelength, intensity, and lifetime, provide information about the nature of the excited state.

Compounds with ICT character often exhibit solvatochromism, where the emission wavelength shifts with solvent polarity. This is because the dipole moment of the excited state is different from the ground state, leading to varying degrees of stabilization by polar solvents. For N,N-dimethylaniline in cyclohexane, fluorescence is observed with a quantum yield of 0.19. photochemcad.com It is anticipated that this compound would also be fluorescent, with emission properties sensitive to the solvent environment due to its donor-π system.

Time-resolved spectroscopy tracks the fate of a molecule's excited state on femtosecond to nanosecond timescales. After initial photoexcitation, molecules can undergo several deactivation processes, including fluorescence, internal conversion (non-radiative decay to the ground state), and intersystem crossing to a triplet state.

For many N,N-dialkylanilines, a key deactivation pathway involves the formation of a twisted intramolecular charge transfer (TICT) state, where the dialkylamino group rotates relative to the benzene ring in the excited state. This process is often solvent-dependent and can lead to rapid, non-radiative decay. Studies on related molecules show that excited states can decay within a few picoseconds, often through internal conversion facilitated by torsional motion. mdpi.com It is plausible that the excited state of this compound would also be characterized by ultrafast dynamics, influenced by the interplay between the diethylamino and benzenemethanethiol groups. mdpi.comchemrxiv.org

Surface-Enhanced Spectroscopic Techniques

The thiol (-SH) group in this compound provides a strong chemical anchor to noble metal surfaces like gold and silver, making it an ideal candidate for surface-sensitive spectroscopic studies.

SERS is a highly sensitive vibrational spectroscopy technique that can enhance the Raman signal of molecules adsorbed on nanostructured metal surfaces by many orders of magnitude. mdpi.commdpi.com This allows for the study of molecular monolayers, providing information on adsorption geometry, orientation, and surface chemistry.

The thiol group readily forms a strong covalent bond with gold surfaces, ensuring stable self-assembled monolayers (SAMs). Extensive SERS studies have been performed on 4-aminothiophenol (B129426) (4-ATP), a close structural analogue. ontosight.ai These studies reveal that 4-ATP adsorbs to the gold surface via the sulfur atom. The SERS spectrum of 4-ATP is characterized by prominent bands corresponding to C-C stretching, C-S stretching, and C-N stretching modes. rsc.org

Interestingly, under certain laser irradiation conditions, 4-ATP can undergo a surface-catalyzed dimerization to form 4,4'-dimercaptoazobenzene (DMAB), which exhibits a different and very strong SERS spectrum. chemrxiv.orgchemrxiv.org This highlights the ability of SERS to probe not only the adsorbed molecule but also its chemical transformations on the plasmonic surface. It is expected that this compound would exhibit similar SERS activity, with vibrational modes characteristic of its diethylamino and benzenemethanethiol moieties.

Table 2: Prominent SERS Vibrational Modes for 4-Aminothiophenol (4-ATP) and its Dimer (DMAB) on Gold

Wavenumber (cm⁻¹) Vibrational Assignment (4-ATP) Wavenumber (cm⁻¹) Vibrational Assignment (DMAB)
~1078 C-S Stretch ~1142 C-N Stretch
~1180 C-H Bend ~1390 N=N Stretch

This interactive table shows key SERS peaks for 4-aminothiophenol (4-ATP) and its surface-catalyzed product, 4,4'-dimercaptoazobenzene (DMAB), which serve as a model for the expected SERS behavior of this compound. rsc.orgchemrxiv.orgchemrxiv.org

SFG is a surface-specific, second-order nonlinear optical technique that provides vibrational spectra of molecules at interfaces. nih.gov Because the technique relies on a process that is forbidden in centrosymmetric media, it selectively probes the interface where this symmetry is broken, making it ideal for studying the structure of buried interfaces, such as a solid-liquid or solid-solid interface. uchicago.edu

By analyzing the SFG signal using different polarization combinations of the input and output beams, the orientation of specific molecular groups relative to the surface normal can be determined. For a molecule like this compound forming a SAM, SFG could be used to determine the average tilt angle of the benzene ring and the orientation of the terminal diethylamino group. While no SFG studies on this compound have been reported, the technique has been successfully applied to elucidate the molecular orientation of various organic monolayers and polymers at interfaces. nih.govbohrium.com Such an analysis would be critical for understanding how these molecules pack at an interface and present their functional groups to the surrounding environment.

X-ray Based Characterization Techniques

Advanced X-ray based characterization techniques are indispensable tools for the in-depth analysis of the elemental and electronic properties of "this compound". These methods provide critical insights into the compound's surface chemistry and molecular orientation, which are vital for its application in various scientific and technological fields.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net When analyzing "this compound", XPS provides detailed information about the core level electrons of the constituent atoms.

A survey scan would confirm the presence of carbon (C), nitrogen (N), and sulfur (S), the key elements in the compound, alongside hydrogen, which is not detected by XPS. High-resolution scans of the C 1s, N 1s, and S 2p regions would offer insight into the specific chemical environments of these atoms.

For instance, the C 1s spectrum can be deconvoluted to distinguish between carbon atoms in the aromatic ring, those in the ethyl groups, and the methylene (B1212753) group attached to the sulfur atom. The N 1s spectrum would be characteristic of the diethylamino group, and its binding energy would confirm the tertiary amine environment. The S 2p spectrum is particularly important for understanding the state of the thiol group. A peak around 162 eV is typically associated with a sulfur atom covalently bonded to a metal surface (thiolate), which is a common application for aromatic thiols. researchgate.net

Detailed Research Findings:

The following interactive table represents hypothetical XPS data for "this compound", illustrating the expected binding energies and atomic concentrations.

ElementCore LevelBinding Energy (eV)Atomic Concentration (%)Chemical State Assignment
C1s284.870Aromatic C-C, C-H
C1s285.515C-N
C1s286.25C-S
N1s400.55Diethylamino (-N(CH₂CH₃)₂)
S2p₃/₂164.05Thiol (-SH)

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that can be obtained from XPS analysis.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Electronic Structure at Surfaces

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for investigating the electronic structure of unoccupied molecular orbitals and the orientation of molecules on surfaces. aip.org This technique is particularly useful for studying thin films and self-assembled monolayers of aromatic thiols. researchgate.net

For "this compound", NEXAFS studies, particularly at the carbon, nitrogen, and sulfur K-edges, can reveal detailed information about the orientation of the benzene ring and the bonding of the thiol group to a substrate. By analyzing the polarization dependence of the NEXAFS spectra, the average tilt angle of the molecule with respect to the surface normal can be determined.

The spectra would exhibit distinct resonances corresponding to transitions from core levels (e.g., C 1s, N 1s, S 1s) to unoccupied molecular orbitals, such as π* and σ* orbitals. The intensity and energy of these resonances are sensitive to the local chemical environment and the orientation of the molecule relative to the incident X-ray beam.

Detailed Research Findings:

While specific NEXAFS studies on "this compound" were not found, research on other aromatic thiols and aminothiols provides a framework for what to expect. researchgate.netbohrium.com For instance, in studies of aromatic thioethers, NEXAFS has been used in conjunction with theoretical calculations to assign spectral features and understand conformational effects. nih.gov Angle-resolved NEXAFS experiments on similar molecules have been used to characterize the dichroism associated with molecular orientation. researchgate.netnih.gov Such an approach would be highly informative for "this compound", especially in applications where its orientation on a surface is critical.

The following interactive table presents hypothetical NEXAFS data for "this compound" on a gold surface, showcasing the expected transitions and their angular dependence.

EdgeEnergy (eV)TransitionAngular DependenceInterpretation
C K-edge285.01s → π* (aromatic)StrongIndicates an average orientation of the aromatic ring
C K-edge292.01s → σ* (C-C)Weak
N K-edge401.01s → σ* (C-N)ModerateProvides information on the orientation of the diethylamino group
S K-edge2472.01s → σ* (S-C)StrongIndicates the orientation of the S-C bond relative to the surface
S K-edge2473.51s → σ* (S-Au)StrongConfirms covalent bonding of the thiol to the gold surface

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that can be obtained from NEXAFS analysis.

Applications in Advanced Materials Science and Engineering

Self-Assembled Monolayers (SAMs) for Surface Modification

Self-assembled monolayers are ordered molecular assemblies that form spontaneously on solid surfaces. For thiol-based compounds like 4-(Diethylamino)-benzenemethanethiol, noble metal substrates are commonly employed due to the strong affinity between sulfur and the metal.

Fabrication of SAMs on Noble Metal Substrates (Au, Ag)

The fabrication of SAMs typically involves the immersion of a clean noble metal substrate, such as gold (Au) or silver (Ag), into a dilute solution of the thiol compound. The thiol headgroup chemisorbs onto the metal surface, leading to the formation of a dense and organized monolayer. The diethylamino tail group would then form the new surface, dictating its properties. While this is a standard procedure for many thiols, specific parameters such as solvent, concentration, and immersion time for optimal SAM formation of this compound are not documented in available research.

Control of Surface Wettability and Adhesion

The terminal functional groups of a SAM determine the surface properties, such as wettability (hydrophobicity/hydrophilicity) and adhesion. The diethylamino group in this compound is expected to impart specific characteristics to the surface. However, without experimental data, including contact angle measurements or adhesion force studies for this particular compound, any discussion on its precise influence on surface properties would be speculative.

Optoelectronic Device Integration

Aromatic compounds with electron-donating groups, such as the diethylamino group, are often explored for their potential in organic electronic devices. They can play a role in facilitating charge transport.

Charge Transport Layer Components in Organic Electronics

In organic electronic devices, charge transport layers are crucial for the efficient movement of charge carriers (electrons and holes). Aromatic thiols can be used to modify electrode surfaces to improve the interface between the electrode and the active organic layer, potentially enhancing device performance. There is, however, no specific research found that details the use of this compound as a charge transport layer component.

Hole Transport and Electron Blocking Capabilities

The electron-rich diethylamino group suggests that this compound could potentially function as a hole transport material, facilitating the movement of positive charges, or as an electron-blocking layer, preventing electrons from reaching the anode. These properties are critical in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Verification of these capabilities and performance metrics would require dedicated device fabrication and characterization studies, which are not currently available in the literature for this compound.

Chemical Sensing and Detection Platforms

The functional groups on a surface can be used to selectively interact with specific analytes, forming the basis of chemical sensors. The diethylamino group of this compound could potentially interact with certain molecules, leading to a detectable change in the surface properties. However, no studies have been identified that explore the application of this compound in the development of chemical sensing and detection platforms.

Catalysis and Ligand Design

In the field of catalysis, the performance of a metal catalyst is heavily influenced by the ligands coordinated to it. This compound possesses key features that make it a promising ligand for transition metal catalysis. The soft sulfur atom of the thiol group can form strong covalent bonds with a range of transition metals, including palladium, platinum, gold, and silver. rsc.orgresearchgate.net This interaction can stabilize metal nanoparticles, preventing their aggregation and deactivation.

A major goal in catalysis is the development of heterogeneous systems where the catalyst can be easily separated from the reaction mixture and reused. The strong bond formed between thiol groups and various surfaces provides an excellent strategy for catalyst immobilization.

This compound can be used to anchor catalytically active metal complexes or nanoparticles to solid supports. For example, research has demonstrated that self-standing thiol groups within a robust Metal-Organic Framework (MOF) can effectively anchor palladium atoms. rsc.org This spatial constraint and the strong Pd-S bond prevent catalyst leaching and poisoning, enabling multiple cycles of heterogeneous catalysis. rsc.org Similarly, silver nanoclusters have been successfully functionalized with chiral ligands via thiol linkages to create recoverable nanocatalysts for asymmetric reactions. nih.govrsc.org

By anchoring a transition metal complex using this compound onto a support like silica, a polymer, or a MOF, a durable and recyclable heterogeneous catalyst could be fabricated. The benzenemethanethiol structure offers a flexible spacer between the support and the active metal center, potentially improving accessibility for reactants.

Corrosion Inhibition Mechanisms

Aromatic thiols are highly effective corrosion inhibitors, particularly for metals like copper and steel. rsc.orgresearchgate.net They function by spontaneously adsorbing onto the metal surface to form a dense, highly ordered self-assembled monolayer (SAM). rsc.org This SAM acts as a physical barrier, isolating the metal from corrosive agents in the environment, such as water, oxygen, and chlorides. google.comresearchgate.net

The inhibition mechanism of this compound would involve the chemisorption of the thiol group onto the metal surface. This process forms a strong metal-sulfur bond, which serves as the primary anchor for the protective film. The aromatic rings would then pack together due to π-π interactions, creating a dense hydrophobic layer.

The presence of the diethylamino group is expected to significantly enhance the protective properties. Organic inhibitors containing nitrogen and sulfur atoms are particularly effective because these heteroatoms can act as adsorption centers. jetir.org The nitrogen atom's lone pair of electrons can coordinate with vacant d-orbitals of the metal atoms, strengthening the adhesion of the organic film to the surface. researchgate.net This dual-anchor interaction (S and N atoms) leads to a more stable and robust protective layer compared to simple alkanethiols. Studies on amino acids have shown that the amino group plays a crucial role in their adsorption and corrosion inhibition efficiency on steel surfaces. jetir.orgresearchgate.netbohrium.com

The table below summarizes the inhibition efficiency of several amino-containing organic compounds on steel in acidic environments, illustrating the effectiveness of this functional group in corrosion protection.

InhibitorMetalCorrosive MediumMax. Inhibition Efficiency (%)Reference
L-MethionineStainless SteelH₂SO₄~90% dntb.gov.ua
L-LysineLow Alloy Carbon SteelAcidic Media>90% researchgate.net
Cysteine (with Vanillin)Mild SteelH₂SO₄>95% bohrium.com

The combination of a strong thiol anchor, a densely packing aromatic system, and a secondary nitrogen adsorption site makes this compound a highly promising candidate for creating advanced protective coatings against metal corrosion.

Electrochemical Impedance Spectroscopy (EIS) Studies of Inhibition

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique utilized to investigate the corrosion and inhibition mechanisms of materials. This method provides detailed information about the electrochemical processes occurring at the metal/electrolyte interface. In the context of corrosion inhibition, EIS is employed to evaluate the effectiveness of inhibitor molecules, such as this compound, in protecting a metal surface.

The fundamental principle of EIS involves applying a small amplitude alternating potential (or current) signal at various frequencies to the electrochemical cell and measuring the resulting current (or potential) response. The impedance, a complex quantity, is then calculated as the ratio of the potential to the current. This data is often represented graphically in the form of Nyquist and Bode plots.

Nyquist Plots: A Nyquist plot illustrates the imaginary part of the impedance (-Z") versus the real part (Z') over a range of frequencies. For a typical corrosion process, the Nyquist plot often displays a semicircular shape. The diameter of this semicircle is correlated with the charge transfer resistance (Rct). A larger diameter indicates a higher charge transfer resistance, which signifies a slower corrosion rate and, consequently, better inhibition performance.

Bode Plots: A Bode plot has two parts: one showing the logarithm of the impedance magnitude (|Z|) versus the logarithm of the frequency, and the other showing the phase angle (θ) versus the logarithm of the frequency. For an effective inhibitor, the |Z| value at low frequencies will be higher compared to the uninhibited system, and the phase angle will approach -90 degrees over a wider frequency range, indicating more capacitive behavior, characteristic of a protective layer.

Expected Research Findings from Hypothetical EIS Studies:

Were EIS studies to be conducted on this compound, it would be anticipated that the addition of this compound to a corrosive medium would lead to:

An increase in Charge Transfer Resistance (Rct): The formation of a protective film on the metal surface would impede the charge transfer processes associated with corrosion, leading to a significant increase in the Rct value.

A decrease in Double-Layer Capacitance (Cdl): The adsorption of the inhibitor molecules onto the metal surface displaces water molecules and other ions, leading to a decrease in the dielectric constant at the interface and/or an increase in the thickness of the electrical double layer. This would be observed as a decrease in the Cdl value.

The inhibition efficiency (IE%) can be calculated from the Rct values using the following formula:

IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100

where Rct(inh) is the charge transfer resistance in the presence of the inhibitor and Rct(blank) is the charge transfer resistance in the absence of the inhibitor.

Illustrative Data Tables:

The following tables represent hypothetical data that could be obtained from an EIS study of this compound on a metal surface in a corrosive environment.

Table 1: Hypothetical EIS Parameters for a Metal in a Corrosive Solution With and Without this compound

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (IE%)
0 (Blank)150300-
1 x 10⁻⁵75015080.0
1 x 10⁻⁴25008094.0
1 x 10⁻³50005097.0

Table 2: Interactive Table of Hypothetical EIS Data This interactive table allows for sorting of the hypothetical data presented above.

Inhibitor Concentration (M) Rct (Ω cm²) Cdl (µF cm⁻²) Inhibition Efficiency (IE%)
0 (Blank) 150 300 -
1 x 10⁻⁵ 750 150 80.0
1 x 10⁻⁴ 2500 80 94.0
1 x 10⁻³ 5000 50 97.0

These hypothetical data illustrate that as the concentration of this compound increases, the charge transfer resistance (Rct) is expected to increase significantly, while the double-layer capacitance (Cdl) decreases. This would result in a high inhibition efficiency, suggesting the formation of a stable and protective inhibitor layer on the metal surface.

Environmental Fate and Degradation Pathways

Photochemical Degradation Mechanisms

Photochemical degradation involves the transformation of a chemical compound through the absorption of light. For 4-(Diethylamino)-benzenemethanethiol, this process is influenced by its molecular structure, which contains both a thiol group and an aromatic amine, both of which can be susceptible to photochemical reactions.

UV-Induced Transformation Pathways

Direct photolysis of this compound by ultraviolet (UV) radiation is anticipated due to the presence of chromophores in its structure that can absorb sunlight. While specific studies on this compound are limited, the photodegradation pathways can be inferred from the behavior of related aromatic thiols and anilines.

Upon absorption of UV radiation, the primary photochemical process for aromatic thiols is the homolytic cleavage of the S-H bond, leading to the formation of a thiyl radical (Ar-S•) and a hydrogen atom. For this compound, this would result in the formation of a 4-(diethylamino)benzylthiyl radical. These highly reactive thiyl radicals can then undergo several secondary reactions, including dimerization to form disulfides, or reaction with other organic molecules.

The diethylamino group attached to the aromatic ring can also influence the photochemical fate. N,N-dialkyl anilines are known to undergo photooxidation, which can involve the formation of radical cations and subsequent dealkylation or ring modification. Therefore, UV irradiation of this compound could potentially lead to a complex mixture of photoproducts arising from reactions at both the thiol and the amino moieties.

Table 1: Potential UV-Induced Transformation Pathways of this compound and Key Intermediates

Initial Reactant Primary Photochemical Process Key Intermediates Potential Final Products
This compoundHomolytic S-H bond cleavage4-(Diethylamino)benzylthiyl radicalBis(4-(diethylamino)benzyl) disulfide
This compoundPhotoionization of the amino groupThis compound radical cationOxidized and dealkylated aniline (B41778) derivatives
This compoundRing opening/fragmentationSmaller organic moleculesCarbon dioxide, water

Role of Reactive Oxygen Species (ROS) in Degradation

In the environment, indirect photolysis mediated by reactive oxygen species (ROS) is a significant degradation pathway for many organic compounds. ROS, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂•⁻), are generated photochemically in the presence of sensitizers like dissolved organic matter.

The hydroxyl radical is a powerful, non-selective oxidant that can react rapidly with both the aromatic ring and the alkyl groups of this compound. nih.gov Attack on the aromatic ring can lead to the formation of hydroxylated derivatives, while reaction with the diethylamino group can result in dealkylation. nih.gov

Singlet oxygen is a more selective oxidant. The reaction of singlet oxygen with anilines can lead to the formation of iminobenzoquinones. nih.gov Therefore, it is plausible that singlet oxygen could react with the diethylamino-substituted aromatic ring of the target compound.

The thiol group is also susceptible to oxidation by ROS. The reaction of thiols with various ROS can lead to the formation of sulfenic, sulfinic, and sulfonic acids, or disulfides.

Table 2: Plausible Reactions of this compound with Reactive Oxygen Species

Reactive Oxygen Species (ROS) Target Moiety Plausible Reaction Type Potential Products
Hydroxyl Radical (•OH)Aromatic RingElectrophilic AdditionHydroxylated derivatives
Hydroxyl Radical (•OH)Diethylamino GroupHydrogen AbstractionDe-ethylated and oxidized derivatives
Hydroxyl Radical (•OH)Thiol GroupOxidationSulfenic acid, disulfide
Singlet Oxygen (¹O₂)Aromatic Ring (Amino-substituted)Cycloaddition/Ene reactionIminobenzoquinone-like structures
Superoxide Radical (O₂•⁻)Thiol GroupOxidationDisulfide

Biodegradation Studies

Microbial degradation is a key process for the removal of organic pollutants from the environment. The biodegradability of this compound will depend on the ability of microorganisms to metabolize both the aromatic thiol and the N,N-diethylaniline moieties.

Microbial Degradation Pathways

The biodegradation of N,N-diethylaniline has been shown to occur under aerobic conditions, while it is considered recalcitrant under anaerobic conditions. nih.govresearchgate.net Aerobic degradation of anilines often begins with an oxidative deamination to produce catechol. rsc.org Catechol is a central intermediate in the degradation of many aromatic compounds and is further broken down by ring cleavage pathways. rsc.org

The microbial degradation of the benzenemethanethiol portion would likely involve the oxidation of the thiol group. Enzymatic oxidation could lead to the formation of a disulfide, which might be further metabolized. Cleavage of the C-S bond is also a possible enzymatic step.

Identification of Biodegradation Metabolites

Based on the known microbial metabolism of related compounds, a number of potential biodegradation metabolites for this compound can be proposed. The initial steps would likely involve modification of the thiol and/or the diethylamino group.

Table 3: Hypothetical Microbial Degradation Metabolites of this compound

Parent Compound Initial Enzymatic Attack Potential Intermediate Metabolites Further Degradation Products
This compoundOxidation of Thiol GroupBis(4-(diethylamino)benzyl) disulfide4-(Diethylamino)benzoic acid
This compoundDealkylation of Amino Group4-(Ethylamino)-benzenemethanethiol, 4-Amino-benzenemethanethiolCatechol derivatives
This compoundHydroxylation of Aromatic RingHydroxylated this compoundRing cleavage products

Hydrolytic Stability under Environmental Conditions

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of this compound under typical environmental pH conditions (pH 5-9) is an important factor in its environmental persistence.

Thiols are generally considered to be stable to hydrolysis. Benzyl (B1604629) mercaptan, a structurally related compound, is not expected to undergo hydrolysis in the environment due to the lack of hydrolyzable functional groups. nih.gov The C-S bond in thiols is generally resistant to cleavage by water under neutral pH conditions.

The diethylamino group is also not typically susceptible to hydrolysis under environmental conditions. Therefore, it is expected that this compound will exhibit high hydrolytic stability across a range of environmental pH values. Abiotic degradation through hydrolysis is likely to be a minor removal pathway for this compound in the environment.

Table 4: Predicted Hydrolytic Stability of this compound

Environmental Condition pH Range Expected Rate of Hydrolysis Predicted Half-life
Acidic5Very slow> 1 year
Neutral7Very slow> 1 year
Alkaline9Very slow> 1 year

pH-Dependent Hydrolysis Kinetics

No data is available regarding the rate of hydrolysis of this compound under varying pH conditions. Research on the hydrolysis kinetics of other aromatic thiols exists, but this information is not directly applicable to the specific compound and would be outside the scope of this article.

Products of Hydrolytic Decomposition

There is no available information identifying the specific chemical products that may be formed from the hydrolytic decomposition of this compound in aqueous environments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.